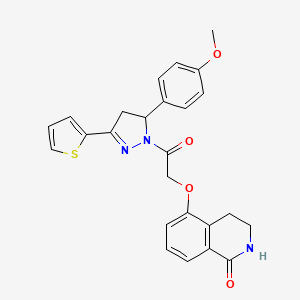

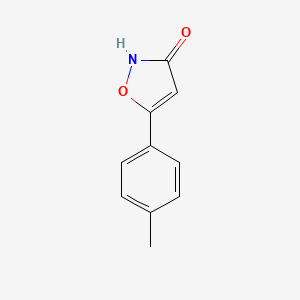

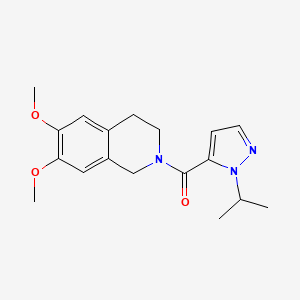

![molecular formula C20H19NO4S B2371592 methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 620585-97-9](/img/structure/B2371592.png)

methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Analogs

- The compound has been used in the synthesis of analogs of antiviral compounds, as seen in the creation of thiophene derivatives resembling pyrazofurin (Huybrechts, Buffel, Freyne, & Hoornaert, 1984). These analogs can potentially offer new pathways in antiviral research.

Photochemical Degradation Studies

- Research involving the photochemical degradation of similar benzothiophene compounds provides insights into the fate of oil spill components in marine environments (Andersson & Bobinger, 1996). This is crucial for understanding environmental impacts and developing remediation strategies.

Cyclization Reactions

- The compound's structure is relevant to studies on the regioselectivity of cyclization reactions, as demonstrated by research on palladium(II)-induced intramolecular cyclization (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976). These findings are valuable in synthetic chemistry for designing specific molecular architectures.

Biological Activity

- Similar cycloalkylthiophene derivatives have been synthesized and examined for their antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial Properties

- Related thiophene carboxamide derivatives have shown significant antibacterial and antifungal activities, indicating the potential of this class of compounds in pharmaceutical research (Vasu et al., 2003).

Friedel-Crafts Acylation Studies

- Studies on the Friedel-Crafts acylation of related benzo[b]thiophenes provide insights into the synthesis and chemical behavior of similar compounds, valuable for organic synthesis and pharmaceutical applications (Hannoun et al., 1979).

Molecular Structure Analysis

- Understanding the molecular structures of similar compounds, like in the study of methyl group-induced helicity in benzo[c]phenanthrene derivatives, is important for material science and drug design (Lakshman et al., 2000).

Cytotoxic Activity

- Carboxamide derivatives of benzo[b]naphthyridinones, which are structurally related, have been synthesized and tested for cytotoxic activity, suggesting the relevance of this compound class in cancer research (Deady et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-10-7-8-14-13(9-10)11(2)17(25-14)18(22)21-19-16(20(23)24-3)12-5-4-6-15(12)26-19/h7-9H,4-6H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYADAPWJBPSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

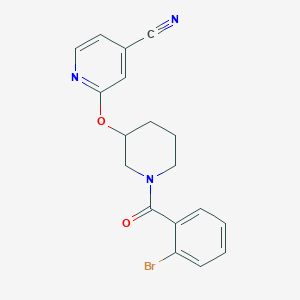

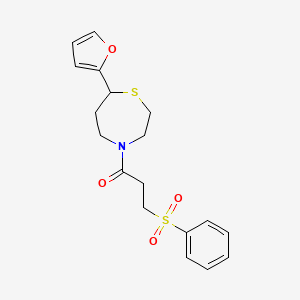

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

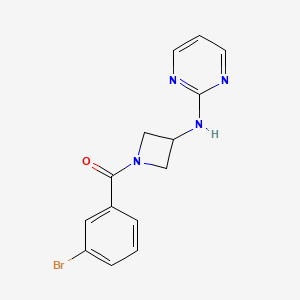

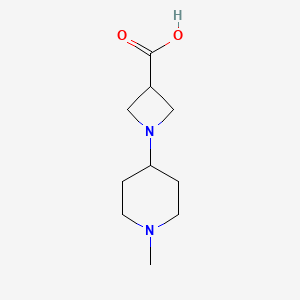

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)

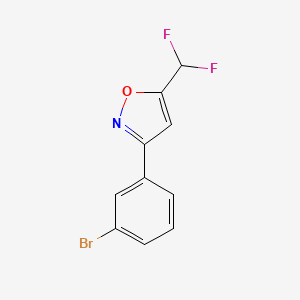

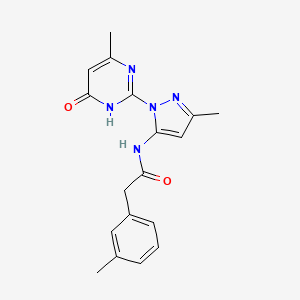

![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)

![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)